

A Technical Guide to the Thermal Properties of Stearyl Myristate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stearyl myristate

Cat. No.: B1218668

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl myristate (CAS 3234-81-9), a wax ester, is the ester of stearyl alcohol and myristic acid with the chemical formula $C_{32}H_{64}O_2$ ^{[1][2]}. As a long-chain saturated wax ester, its thermal properties, particularly its melting point, are of significant interest in various applications, including pharmaceuticals and drug delivery systems. The solid-state characteristics and phase transition behavior of such excipients can influence formulation stability, manufacturing processes, and the release kinetics of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the thermal properties of **stearyl myristate**, including its anticipated melting behavior, methodologies for its characterization, and its relevance in a pharmaceutical context.

Physicochemical Properties

A summary of the key physicochemical identifiers for **stearyl myristate** is provided in the table below.

Property	Value	Reference
Chemical Name	Octadecyl tetradecanoate	[2]
Synonyms	Stearyl myristate, Myristic acid, octadecyl ester	[1]
CAS Number	3234-81-9	[1]
Molecular Formula	C32H64O2	
Molecular Weight	480.85 g/mol	
Physical State	Solid at room temperature	
Purity	>99% (from supplier)	

Thermal Properties of Stearyl Myristate

While specific, experimentally determined values for the melting point and enthalpy of fusion of **stearyl myristate** are not readily available in the reviewed literature, an estimation can be made based on the thermal behavior of homologous long-chain saturated wax esters.

A study on the thermal properties of over 60 synthetic wax esters with carbon chain lengths ranging from 26 to 48 atoms found that saturated wax esters of primary alcohols have melting points in the range of 38-73°C. The primary determinant of the melting temperature (T_m) is the total chain length of the wax ester. For saturated wax esters, the melting point generally increases with the number of carbon atoms. Additionally, the position of the ester bond can influence the melting point, with more "symmetric" esters (where the alcohol and acid chains are of similar length) exhibiting slightly higher melting points.

Given that **stearyl myristate** has a total of 32 carbon atoms, its melting point is expected to lie within the aforementioned range. For comparison, related saturated wax esters are presented in the table below.

Wax Ester	Total Carbons	Melting Point (°C)
Cetyl Laurate	28	~30-35
Myristyl Myristate	28	~38
Cetyl Myristate	30	~40-45
Stearyl Myristate	32	Estimated: 55 - 65
Cetyl Palmitate	32	51-52
Stearyl Palmitate	34	56-60
Stearyl Stearate	36	61-64

Note: The melting point for **stearyl myristate** is an estimate based on the trend observed in the homologous series. The other values are sourced from scientific and technical literature.

The enthalpy of fusion (ΔH_f), which is the heat absorbed during melting, is also expected to be significant for a long-chain crystalline solid like **stearyl myristate**. This property is indicative of the degree of crystallinity and the energy required to transition from the solid to the liquid state.

Experimental Protocols for Thermal Analysis

The primary technique for determining the melting point and enthalpy of fusion of wax esters is Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (T_m) and enthalpy of fusion (ΔH_f) of **stearyl myristate**.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

- Accurately weigh 3-5 mg of high-purity (>99%) **stearyl myristate** into a standard aluminum DSC pan.

- Hermetically seal the pan to prevent any loss of material during heating.
- Prepare an empty, hermetically sealed aluminum pan to serve as a reference.

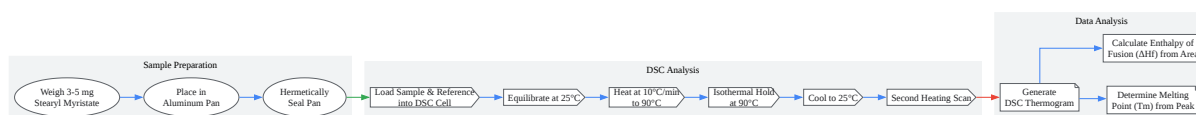
Thermal Program:

- Equilibrate the sample and reference pans in the DSC cell at a temperature well below the expected melting point (e.g., 25°C).
- Ramp the temperature at a controlled heating rate (e.g., 5 or 10°C/min) to a temperature significantly above the expected melting point (e.g., 90°C).
- Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
- Cool the sample back to the starting temperature at the same controlled rate.
- A second heating scan is often performed to analyze the thermal behavior of the sample with a consistent thermal history.

Data Analysis:

- The DSC thermogram will show an endothermic peak corresponding to the melting of the sample.
- The melting point (T_m) is typically determined as the peak temperature of this endotherm. The onset temperature of the peak can also be reported.
- The enthalpy of fusion (ΔH_f) is calculated by integrating the area under the melting peak. The value is usually expressed in Joules per gram (J/g).

Below is a DOT script for a Graphviz diagram illustrating the DSC experimental workflow.



[Click to download full resolution via product page](#)

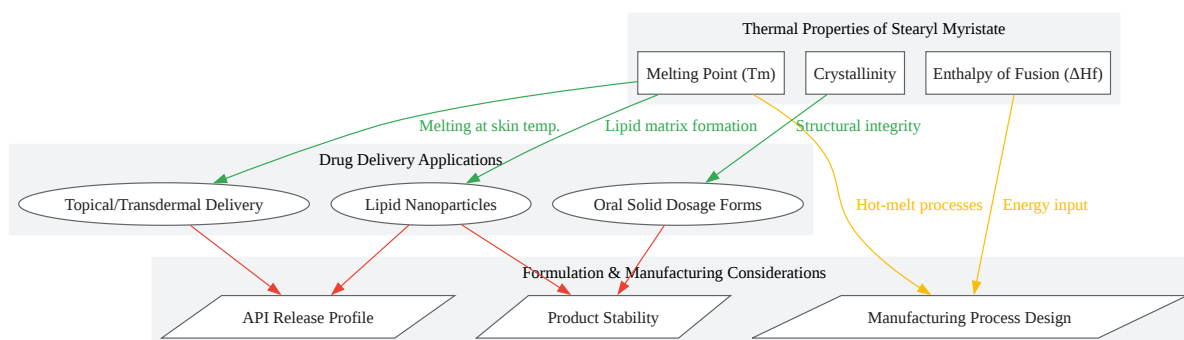
Caption: A generalized workflow for the thermal analysis of **stearyl myristate** using DSC.

Relevance in Drug Development

The melting point of an excipient like **stearyl myristate** is a critical parameter in pharmaceutical formulation and development.

- **Formulation Strategy:** For topical and transdermal delivery systems, an excipient with a melting point near physiological skin temperature can be advantageous. Upon application, the excipient can melt, potentially enhancing the release and penetration of the API.
- **Manufacturing Processes:** The melting behavior of **stearyl myristate** will dictate the appropriate manufacturing techniques. For example, in hot-melt extrusion or lipid-based nanoparticle formulation, precise knowledge of the melting temperature is essential for process control and to ensure the stability of the API.
- **Solid-State Stability:** The crystalline structure of **stearyl myristate** contributes to the physical stability of solid dosage forms. Understanding its thermal properties helps in predicting and preventing undesirable phase transitions during storage that could impact product performance.

The logical relationship between the thermal properties of **stearyl myristate** and its applications in drug delivery is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Relationship between thermal properties and drug delivery applications.

Conclusion

Stearyl myristate is a long-chain saturated wax ester with a melting point that is anticipated to be in a range suitable for various pharmaceutical applications. While precise experimental data for its melting point and enthalpy of fusion are not widely published, established trends for similar wax esters provide a reliable estimate. The primary analytical technique for characterizing these thermal properties is Differential Scanning Calorimetry, which offers a robust and reproducible method for determining the phase transition behavior of this and other lipid-based excipients. A thorough understanding of the thermal properties of **stearyl myristate** is crucial for formulators to design stable and effective drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. larodan.com [larodan.com]
- 2. Tetradecanoic acid, octadecyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [A Technical Guide to the Thermal Properties of Stearyl Myristate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218668#thermal-properties-of-stearyl-myristate-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com